9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide

Catalog No.
S12041907
CAS No.
M.F
C19H16N4O4S2
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide

Product Name

9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide

IUPAC Name

9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide

Molecular Formula

C19H16N4O4S2

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C19H16N4O4S2/c20-28(24,25)13-6-8-15-16-9-7-14(29(21,26)27)11-18(16)19(17(15)10-13)23-22-12-4-2-1-3-5-12/h1-11,22H,(H2,20,24,25)(H2,21,26,27)

InChI Key

MZLNYNTZXHNQIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C2C3=C(C=CC(=C3)S(=O)(=O)N)C4=C2C=C(C=C4)S(=O)(=O)N

9-(Phenylhydrazono)-9H-fluorene-2,7-disulfonamide is a compound featuring a fluorene backbone substituted with phenylhydrazone and sulfonamide functional groups. This compound is notable for its potential biological activities and synthetic versatility. The structural formula can be represented as follows:

  • Chemical Formula: C15_{15}H14_{14}N2_{2}O4_{4}S2_{2}
  • Molecular Weight: Approximately 342.41 g/mol

The presence of the phenylhydrazone moiety contributes to its reactivity, while the sulfonamide groups enhance its solubility and biological interactions.

, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which may lead to further transformations.
  • Nucleophilic Substitution: The sulfonamide groups can undergo nucleophilic attack, facilitating the introduction of other substituents.
  • Reduction Reactions: The hydrazone functionality can be reduced to amines under specific conditions.

These reactions highlight the compound's potential for further derivatization and functionalization in synthetic chemistry.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives of sulfonamides demonstrate effectiveness against multidrug-resistant bacteria and fungi, suggesting potential applications in treating infections .
  • Anticancer Activity: Sulfonamides have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as a lead for drug development targeting metabolic pathways.

The synthesis of 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide can be achieved through several methods:

  • Condensation Reaction:
    • Reacting 9H-fluorene-2,7-disulfonamide with phenylhydrazine under acidic conditions to form the hydrazone derivative.
  • Using Fluorenone as a Precursor:
    • Starting from fluorenone, which can be treated with thiosemicarbazide followed by oxidation steps to yield the desired sulfonamide derivatives.
  • Solvent Selection:
    • Utilizing solvents such as tetrahydrofuran or dioxane can enhance reaction efficiency and product yield.

These methods underline the compound's synthetic accessibility and versatility.

9-(Phenylhydrazono)-9H-fluorene-2,7-disulfonamide has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new antimicrobial or anticancer agents.
  • Material Science: Its unique properties may be explored in developing novel materials or coatings.
  • Biochemical Research: Investigating its interactions with biological molecules could provide insights into enzyme mechanisms or disease pathways.

Studies on interaction profiles indicate that 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide may interact with various biological targets:

  • Protein Binding Studies: Assessing how the compound binds to proteins can reveal its potential as a drug candidate.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells is crucial for evaluating its therapeutic potential.

These studies are vital for elucidating the compound's mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide, including:

Compound NameStructureUnique Features
9H-Fluorene-2,7-disulfonamideStructureBase structure without hydrazone
PhenylhydrazineStructureSimple hydrazine derivative
SulfanilamideStructureClassic sulfonamide antibiotic

Uniqueness

The uniqueness of 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide lies in its combination of both phenylhydrazone and sulfonamide functionalities, which may confer distinct biological activities not present in simpler analogs. This dual functionality enhances its reactivity and potential applications in medicinal chemistry compared to other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

428.06129735 g/mol

Monoisotopic Mass

428.06129735 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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